

Application Notes and Protocols: Synthesis of 3-chloro-N-acetyliminodibenzyl

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Compound of Interest

Compound Name: 5-Acetyliminodibenzyl

Cat. No.: B081514

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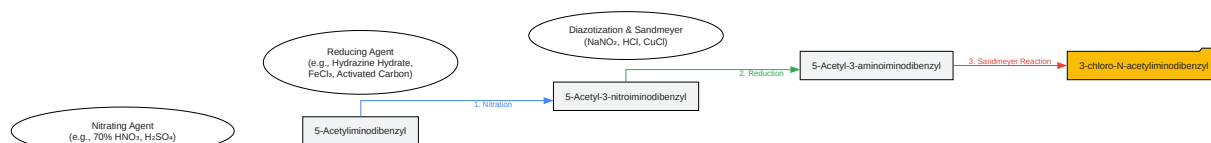
Introduction

3-chloro-N-acetyliminodibenzyl, also known as 5-acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant Clomipramine.[1][2] The precise introduction of a chlorine atom at the 3-position of the N-acetyliminodibenzyl scaffold is a critical transformation that dictates the pharmacological profile of the final active pharmaceutical ingredient.

These application notes provide a detailed protocol for the multi-step synthesis of 3-chloro-N-acetyliminodibenzyl, commencing from **5-acetyliminodibenzyl**. The described pathway involves nitration, followed by reduction of the nitro group, and subsequent conversion to the chloro derivative via a Sandmeyer reaction.[3] This methodology is robust and scalable, making it suitable for both research and process development applications.

Synthesis Pathway Overview

The synthesis of 3-chloro-N-acetyliminodibenzyl from **5-acetyliminodibenzyl** is a three-step process. The initial step involves the nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to an amine. The final step is a diazotization of the amine and subsequent Sandmeyer reaction to yield the desired chlorinated product.[3][4]



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Figure 1: Synthetic workflow for 3-chloro-N-acetyliminodibenzyl.

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at each step of the synthesis, as well as the key analytical data for the final product.

Step	Product	Molecular Weight (g/mol)	Yield (%)	Purity (%)	Melting Point (°C)	Analytical Data (GC-MS, m/z)
1	5-Acetyl-3-nitroiminodibenzyl	282.29	50.5	99.03	156-157	282 (M+), 241, 225, 193, 179, 165, 89[5]
2	5-Acetyl-3-aminoimino dibenzyl	252.32	93.5	99.25	-	252 (M+), 210 (Base peak), 193, 180, 167[5]
3	3-chloro-N-acetylimino dibenzyl	271.74[6]	70.5	99.7	124-126[3]	-

Experimental Protocols

Materials and Equipment

- Starting Material: **5-Acetyliminodibenzyl**
- Reagents: 70% Nitric acid, Sulfuric acid, Acetic acid, Hydrazine hydrate, Anhydrous ferric chloride, Activated carbon, n-Butanol, Raney Nickel, Concentrated hydrochloric acid, Sodium nitrite, Cuprous chloride, 95% Ethanol, Methanol, Toluene, Hexane.
- Equipment: Jacketed glass reactor, overhead stirrer, dropping funnel, thermometer, reflux condenser, filtration apparatus (Büchner funnel), vacuum oven, high-pressure reactor (for hydrogenation variant), Gas Chromatography-Mass Spectrometry (GC-MS) instrument.

Step 1: Nitration of 5-Acetyliminodibenzyl

- In a suitable reactor, dissolve **5-acetyliminodibenzyl** in acetic acid.
- Cool the mixture to 0-5°C using an ice bath.
- Slowly add a pre-cooled mixture of 70% nitric acid and sulfuric acid, maintaining the temperature between 0-15°C.^[5]
- Stir the reaction mixture at 0-5°C for 30 minutes. Monitor the reaction progress by GC.^[5]
- Upon completion, quench the reaction by pouring it into ice water.
- Filter the resulting precipitate and wash thoroughly with water until the filtrate is neutral.
- Dry the crude product under vacuum.
- Recrystallize the crude 5-acetyl-3-nitroiminodibenzyl from methanol to obtain a pure product.^[5]

Step 2: Reduction of 5-Acetyl-3-nitroiminodibenzyl

This protocol describes a chemical reduction. A catalytic hydrogenation is an alternative.^[5]

- To a solution of 5-acetyl-3-nitroiminodibenzyl in ethanol, add anhydrous ferric chloride and activated carbon.[3]
- Heat the mixture to reflux.
- Add hydrazine hydrate dropwise over a period of 1-2 hours.
- Continue refluxing for 3-5 hours, monitoring the reaction by TLC or GC.[3]
- After completion, cool the reaction mixture and filter to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude 5-acetyl-3-aminoiminodibenzyl.
- The crude product can be purified by recrystallization if necessary.

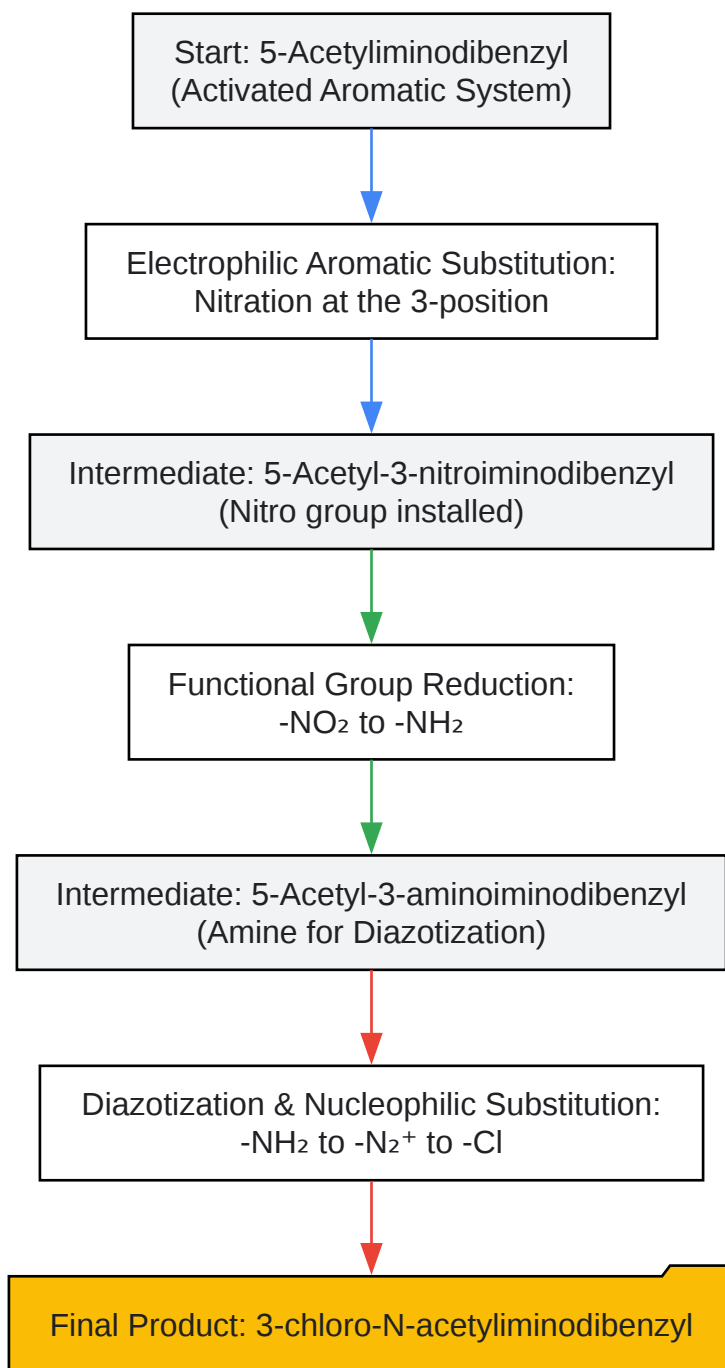
Step 3: Sandmeyer Reaction to form 3-chloro-N-acetyliminodibenzyl

- Diazotization:
 - Suspend 35g of 5-acetyl-3-aminoiminodibenzyl in a mixture of 105g of 30% concentrated hydrochloric acid and 238g of water.[3]
 - Cool the suspension to 0°C in an ice-salt bath with stirring.[3]
 - Slowly add a solution of 35g of 30% sodium nitrite, maintaining the temperature between -5°C and 0°C.[3]
 - Stir for an additional hour at this temperature after the addition is complete.[3]
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of 15g of cuprous chloride in 175g of concentrated hydrochloric acid.[3]
 - Add the cold diazonium salt solution to the cuprous chloride solution.

- Warm the reaction mixture to 60-65°C and stir for 2 hours.[\[3\]](#)
- Cool the mixture to approximately 10°C and collect the crude product by suction filtration.
[\[3\]](#)
- Purification:
 - Recrystallize the crude product from 95% ethanol to yield pure 3-chloro-N-acetylaminodibenzyl.[\[3\]](#)
 - Dry the final product in a vacuum oven at 70-75°C.[\[5\]](#)

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations on the aromatic core of the iminodibenzyl scaffold.



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